1,9-Dimethyl-2-[(4-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one
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Overview
Description
1,9-Dimethyl-2-[(4-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[1,2-A]pyrrolo[2,3-D]pyrimidines. CDK inhibitors are crucial in cancer treatment as they can selectively target tumor cells, thereby inhibiting their proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dimethyl-2-[(4-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The reaction conditions often involve the use of strong bases, high temperatures, and inert atmospheres to ensure the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,9-Dimethyl-2-[(4-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1,9-Dimethyl-2-[(4-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,9-Dimethyl-2-[(4-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves the inhibition of cyclin-dependent kinases (CDKs). CDKs are enzymes that play a crucial role in regulating the cell cycle . By inhibiting CDKs, this compound can prevent the proliferation of cancer cells and induce apoptosis . The molecular targets include CDK2/cyclin A2, which is essential for the transition from the G1 phase to the S phase of the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of CDK inhibitors with a similar core structure.
Pyrido[2,3-d]pyrimidine: These compounds also exhibit CDK inhibitory activity and are used in cancer research.
Uniqueness
1,9-Dimethyl-2-[(4-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs . This makes it a more potent inhibitor compared to other similar compounds .
Properties
Molecular Formula |
C19H22N4O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
6,10-dimethyl-5-(4-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C19H22N4O2/c1-12-6-9-22(10-7-12)19(25)15-11-14-17(21(15)3)20-16-13(2)5-4-8-23(16)18(14)24/h4-5,8,11-12H,6-7,9-10H2,1-3H3 |
InChI Key |
QPQWGDYIZPWGLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C |
Origin of Product |
United States |
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